molecular formula C19H18FN5OS B4978333 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide

Cat. No. B4978333
M. Wt: 383.4 g/mol
InChI Key: RAXUVRKQYAUBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide is a chemical compound that has been extensively studied in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit promising properties that make it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme that is involved in the synthesis of DNA and RNA. Inhibition of this enzyme leads to the depletion of folate, which is essential for the growth and proliferation of cancer cells. This compound has also been found to exhibit immunosuppressive properties by inhibiting the proliferation of T cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been found to exhibit immunosuppressive properties by inhibiting the proliferation of T cells. Additionally, this compound has been found to exhibit antiviral activity by inhibiting the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide is its potent anticancer activity. This compound has been found to be effective against a wide range of cancer cell lines. Another advantage is its immunosuppressive properties, which make it a potential candidate for the treatment of autoimmune diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the study of 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide. One direction is the study of its potential use in combination therapy with other anticancer drugs. Another direction is the study of its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to determine the potential toxicity of this compound and its safety for use in humans.

Synthesis Methods

The synthesis of 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide involves the reaction of 4,6-diamino-2-thiopyrimidine with 4-fluorobenzyl bromide and 2-phenylacetyl chloride in the presence of triethylamine. The reaction takes place in anhydrous conditions and is carried out under a nitrogen atmosphere. The product is obtained in good yield with high purity.

Scientific Research Applications

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide has been extensively studied in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit promising properties that make it a potential candidate for the treatment of various diseases such as cancer, autoimmune diseases, and viral infections.

properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[(4-fluorophenyl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5OS/c20-14-8-6-12(7-9-14)11-23-18(26)17(13-4-2-1-3-5-13)27-19-24-15(21)10-16(22)25-19/h1-10,17H,11H2,(H,23,26)(H4,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXUVRKQYAUBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)F)SC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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